molecular formula C36H63N9O10 B14225961 Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine CAS No. 776304-60-0

Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine

Cat. No.: B14225961
CAS No.: 776304-60-0
M. Wt: 781.9 g/mol
InChI Key: UTIAPMHXFZARFQ-WELYWRLKSA-N
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Description

Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This specific sequence of amino acids can be of interest in various fields such as biochemistry, pharmacology, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine and cysteine.

    Reduction: Reduction reactions can reverse oxidative modifications.

    Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or chemical hydrolysis using strong acids or bases.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

    Hydrolysis: Shorter peptide fragments or individual amino acids.

    Oxidation: Oxidized forms of specific amino acid residues.

    Reduction: Reduced forms of oxidized residues.

Scientific Research Applications

Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine has several scientific research applications:

    Biochemistry: Studying protein-protein interactions and enzyme-substrate relationships.

    Pharmacology: Investigating potential therapeutic effects and drug development.

    Medicinal Chemistry: Designing peptide-based drugs and understanding their mechanisms of action.

    Industry: Developing peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins to modulate biological pathways. The exact molecular targets and pathways involved would require specific experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine: Another peptide with a similar sequence but different amino acid composition.

    Glycyl-L-prolyl-L-glutamate: A shorter peptide with different biological activities.

Uniqueness

Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine is unique due to its specific sequence of amino acids, which can confer distinct biological properties and potential therapeutic applications compared to other peptides.

Properties

CAS No.

776304-60-0

Molecular Formula

C36H63N9O10

Molecular Weight

781.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C36H63N9O10/c1-6-21(4)29(43-32(50)26-13-9-15-44(26)28(48)18-38)33(51)41-24(17-20(2)3)35(53)45-16-10-12-25(45)31(49)39-19-27(47)42-30(22(5)46)34(52)40-23(36(54)55)11-7-8-14-37/h20-26,29-30,46H,6-19,37-38H2,1-5H3,(H,39,49)(H,40,52)(H,41,51)(H,42,47)(H,43,50)(H,54,55)/t21-,22+,23-,24-,25-,26-,29-,30-/m0/s1

InChI Key

UTIAPMHXFZARFQ-WELYWRLKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)CN

Origin of Product

United States

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